molecular formula C12H10 B014741 1-Vinylnaphthalene CAS No. 826-74-4

1-Vinylnaphthalene

Cat. No. B014741
CAS RN: 826-74-4
M. Wt: 154.21 g/mol
InChI Key: IGGDKDTUCAWDAN-UHFFFAOYSA-N
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Patent
US06168897A

Procedure details

1-Hydrox-2-naphthylaldehyde was mixed with sodium ethoxide, and ethanol was removed to obtain sodium salt of 1-hydroxy-2-naphthylaldehyde. Subsequently, benzoyl chloride was dropped to the salt to obtain 1-benzoyloxy-2-naphthol-aldehyde. 0.9 mol of malonic acid was added to 0.25 mol of 1-benzoyloxy-2-naphthol-aldehyde, and 10 ml of pyridine was added thereto and reacted at a temperature of 110° C. for 2 hours to obtain 1-benzoyloxy-2-β-carboxyl)vinylnaphthalene. 0.14 mol of the 1-benzoyloxy-2-β-carboxyl)vinylnaphthalene 0.14 mol. of the 1-benzoyloxy2βcarboxyl)vinylnaphthalene) was dissolved in 100 ml of quinoline, and 5 g of copper powder was added thereto and reacted for further one hour at a temperature of 220° C. to obtain a 1-benzoyloxy-2-vinylnaphthalene. Next, 0.1 mol of 1-benzoyloxy-2-vinylnaphthalene was polymerized in benzene in the presence of AIBN in the same manner as in Synthetic Example 1 to obtain poly(1-benzoyloxynaphthalene). The poly(1-benzoyloxynaphthalene) of an amount corresponding to 0.5 mol of the monomer was dissolved in acetone, and 1 g of aqueous 1 N sodium hydroxide solution was added thereto and heated to obtain poly(vinylnaphthol) (Resin B). The obtained polymer was purified by reprecipitating it in an acetone-water-oxalic acid solution.
Quantity
0.9 mol
Type
reactant
Reaction Step One
[Compound]
Name
1-benzoyloxy-2-naphthol-aldehyde
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[CH2:2][C:3](O)=O.N1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>>[CH:2]([C:3]1[C:13]2[C:12](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:11]=[CH:10][CH:9]=1)=[CH2:1]

Inputs

Step One
Name
Quantity
0.9 mol
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
1-benzoyloxy-2-naphthol-aldehyde
Quantity
0.25 mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
reacted at a temperature of 110° C. for 2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.